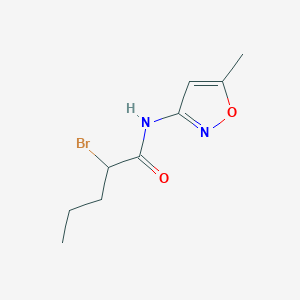

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide

Description

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is a brominated amide derivative featuring a pentanoyl chain substituted with a bromine atom at the second carbon and a 5-methyl-1,2-oxazol-3-yl group as the amine substituent. Its molecular formula is C₉H₁₃BrN₂O₂, with a calculated molecular weight of 277.12 g/mol. The compound’s structure combines a flexible aliphatic chain with a rigid oxazole heterocycle, which influences its physicochemical properties and intermolecular interactions, such as hydrogen bonding and crystal packing .

The 5-methyl-1,2-oxazole moiety contributes to π-π stacking and hydrogen-bonding networks, as observed in structurally related compounds (e.g., triazolothiadiazole derivatives), where planar heterocyclic systems form columnar arrangements in crystals .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-4-7(10)9(13)11-8-5-6(2)14-12-8/h5,7H,3-4H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMOZKUOJDYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=NOC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the oxazole ring or the pentanamide chain.

Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides; solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide); and bases like K2CO3 (Potassium carbonate) or NaH (Sodium hydride).

Oxidation and Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate); reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like K3PO4 (Potassium phosphate) or Cs2CO3 (Cesium carbonate).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex aromatic or aliphatic compounds with extended carbon chains .

Scientific Research Applications

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is a synthetic organic compound belonging to the oxazole derivatives class. It features a bromine atom, a methyl group, and an oxazole ring, making it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

This compound has applications in scientific research, including medicinal chemistry, biological studies, chemical synthesis, and material science. The compound is used as an intermediate in synthesizing pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties. Oxazole derivatives can exhibit antimicrobial properties, and the presence of the bromine atom can enhance the compound's reactivity, increasing its efficacy against bacterial strains. Derivatives of oxazole compounds can inhibit tumor growth by interfering with cancer cell proliferation pathways. These compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Chemical Synthesis

The compound can serve as a building block for synthesizing complex molecules with diverse chemical functionalities. The presence of the bromine atom enhances its reactivity in substitution and coupling reactions, while the oxazole ring provides a versatile scaffold for further modifications.

Material Science

It can be used in developing new materials with unique properties, such as polymers and coatings.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can modulate enzyme activity, leading to biological effects, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The bromine atom and the amide group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide with three analogs:

Key Observations:

Chain Length : Increasing chain length (propanamide → pentanamide) correlates with higher lipophilicity, which may enhance membrane permeability in biological systems.

Oxazole Ring : All compounds share the 5-methyl-1,2-oxazol-3-yl group, enabling consistent hydrogen-bonding motifs. For example, in related triazolothiadiazole-oxazole hybrids, face-centered π-π interactions (centroid distance = 3.47 Å) drive columnar crystal packing .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies of analogous compounds utilize software suites such as:

- SHELXL/SHELXTL : For refining small-molecule structures, leveraging robust algorithms for handling high-resolution data .

- ORTEP-3 : Graphical tools for visualizing molecular geometry and thermal ellipsoids .

- SIR97 : Direct methods for solving crystal structures, particularly useful for automated phase determination .

Hydrogen-bonding patterns in these compounds align with Etter’s graph-set analysis, where directional interactions (e.g., N–H···O, C–H···O) stabilize supramolecular architectures. For instance, the oxazole ring’s nitrogen and oxygen atoms serve as hydrogen-bond acceptors, while the amide N–H acts as a donor .

Biological Activity

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is a synthetic organic compound belonging to the class of oxazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a precursor for various pharmacologically active agents.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom, a methyl group attached to an oxazole ring, and a pentanamide chain. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring is known to modulate enzyme activity, which can lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Research on this compound indicates several key biological activities:

1. Antimicrobial Activity

- Studies have shown that oxazole derivatives exhibit significant antimicrobial properties. The presence of the bromine atom enhances the compound's reactivity, potentially increasing its efficacy against bacterial strains.

2. Anticancer Properties

- Preliminary studies suggest that derivatives of oxazole compounds can inhibit tumor growth by interfering with cancer cell proliferation pathways. The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.

3. Anti-inflammatory Effects

- Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives, including this compound:

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Oxazole Ring : Cyclization reactions using β-hydroxy amides.

- Amidation Reaction : Formation of the amide bond by reacting brominated oxazole derivatives with pentanoic acid derivatives using coupling agents like EDCI and DMAP.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide | Shorter acetamide chain | Moderate antimicrobial activity |

| 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)pentanamide | Chlorine instead of bromine | Reduced reactivity and activity |

| 2-Bromo-N-(5-ethyl-1,2-oxazol-3-yl)pentanamide | Ethyl group instead of methyl | Enhanced lipophilicity but varied activity |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide?

Methodological Answer:

The compound is typically synthesized via coupling reactions using carbodiimide-based reagents. For example, a general procedure involves reacting 2-bromopentanoic acid with 5-methyl-1,2-oxazol-3-amine in the presence of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent. The reaction is carried out in dichloromethane (CH₂Cl₂) at room temperature for 12–24 hours. Post-reaction, the product is extracted using organic solvents (e.g., ethyl acetate), washed with aqueous solutions (e.g., NaHCO₃), and purified via recrystallization or column chromatography .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

Structural validation relies on a combination of spectroscopic and spectrometric techniques:

- 1H/13C NMR : To confirm the integration and chemical environment of protons (e.g., methyl groups in the oxazole ring, bromoalkyl chain).

- HRMS (ESI) : For exact mass determination, ensuring molecular formula consistency.

- FT-IR : To verify carbonyl (C=O) and amide (N–H) functional groups.

For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond lengths, angles, and spatial arrangement .

Advanced: What challenges arise in resolving the crystal structure of derivatives containing the 5-methyl-1,2-oxazol-3-yl moiety?

Methodological Answer:

Crystallographic refinement of oxazole-containing compounds often requires addressing:

- Disorder in the alkyl chain : The bromopentanamide chain may exhibit conformational flexibility, necessitating anisotropic displacement parameter (ADP) refinement.

- Hydrogen bonding networks : Use SHELXL or SHELXTL for hydrogen atom placement and refinement, particularly for weak C–H···O/N interactions.

- Twinned crystals : Employ twin law matrices in programs like WinGX or ORTEP-3 to model overlapping reflections. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced: How can researchers assess the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

- Enzyme assays : Use fluorogenic or chromogenic substrates (e.g., peptide-AMC for proteases) to measure inhibition kinetics. IC₅₀ values are determined via dose-response curves.

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines.

- Structural analogs : Compare activity with derivatives lacking the bromoalkyl chain or oxazole ring to identify pharmacophores. Cross-reference with bacterial protease inhibitor studies for mechanistic insights .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for oxazole-containing analogs?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or bacterial proteases). Focus on hydrogen bonds between the oxazole nitrogen and active-site residues.

- Substituent variation : Synthesize derivatives with modified alkyl chain lengths (e.g., 2-bromohexanamide) or substituted oxazoles (e.g., 5-ethyl instead of 5-methyl).

- Pharmacokinetic profiling : Assess logP (octanol-water partition) to correlate lipophilicity with membrane permeability .

Advanced: What experimental approaches address solubility and stability issues during in vitro studies?

Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) while ensuring solvent biocompatibility.

- Stability assays : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C). Monitor decomposition via HPLC-UV at 254 nm.

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and characterize post-reconstitution stability .

Advanced: How are synthetic impurities and degradation products identified and quantified?

Methodological Answer:

- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to separate impurities. MS/MS fragmentation patterns confirm structural identities.

- Forced degradation : Expose the compound to heat (60°C), UV light, or oxidative conditions (H₂O₂) to simulate degradation pathways.

- Reference standards : Compare retention times and spectra with certified impurities (e.g., brominated byproducts) from pharmacopeial guidelines .

Advanced: How can computational modeling predict intermolecular interactions in crystalline forms?

Methodological Answer:

- Hirshfeld surface analysis : CrystalExplorer software maps close contacts (e.g., C–H···O, π-π stacking) to quantify interaction contributions.

- Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism.

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.